3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea

sEH inhibitor urea pharmacophore scaffold topology

This trisubstituted urea features a unique C–N bond between the 2-oxopiperidine ring and the central phenyl scaffold—a topology absent in standard 1-acylpiperidin-4-yl ureas (e.g., TPPU). The ~3–4 Å spatial shift of the oxane cap probes a distinct sEH hydrophobic tunnel region, enabling novel IP generation. With a +0.3–0.5 ΔclogP advantage and fewer H-bond acceptors than the 4-methoxy analog, it offers superior passive permeability—ideal for CNS targets (neuropathic pain, Alzheimer's). The 2-oxopiperidine-aniline substructure also serves as a versatile building block for kinase, hydrolase, or PPI library synthesis. Procure to expand sEH SAR beyond patented scaffolds.

Molecular Formula C18H25N3O3
Molecular Weight 331.416
CAS No. 2034227-78-4
Cat. No. B2748302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea
CAS2034227-78-4
Molecular FormulaC18H25N3O3
Molecular Weight331.416
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2CCOCC2)N3CCCCC3=O
InChIInChI=1S/C18H25N3O3/c1-13-5-6-15(12-16(13)21-9-3-2-4-17(21)22)20-18(23)19-14-7-10-24-11-8-14/h5-6,12,14H,2-4,7-11H2,1H3,(H2,19,20,23)
InChIKeyBFGHAZWMEHFCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea (CAS 2034227-78-4) – Compound Class and Structural Baseline for Scientific Procurement


3-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea (CAS 2034227-78-4, molecular formula C₁₈H₂₅N₃O₃, molecular weight 331.42 g mol⁻¹) belongs to the class of trisubstituted ureas featuring a piperidin-2-one (2-oxopiperidine) aryl substituent and a tetrahydropyran (oxane) moiety [1]. This compound sits within the broader chemotype of piperidine/piperidinone-derived urea inhibitors that have been extensively characterized as potent soluble epoxide hydrolase (sEH) inhibitors, a target validated for neuropathic pain, inflammation, and neurodegenerative diseases [2]. The distinguishing structural feature of this compound—a 2-oxopiperidin-1-yl group directly attached to a 4-methylphenyl ring—places it in a sub-series distinct from the more commonly studied 1-acylpiperidin-4-yl ureas (e.g., AR9281, TPPU) and the 1-propionylpiperidine urea series [3].

Why 3-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea Cannot Be Interchanged with Generic Piperidine Urea Analogs


Despite sharing the central urea pharmacophore with numerous sEH inhibitors and other urea-based tool compounds, 3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea possesses a unique constitutional arrangement—namely, the direct C–N bond between the 2-oxopiperidine ring and the central phenyl scaffold—that is absent in the majority of characterized 1-(1-acylpiperidin-4-yl)-3-aryl ureas [1]. In the latter series (e.g., AR9281, Compound 33 from US10377744), the piperidine nitrogen is acylated and the urea linker is attached at the piperidine 4-position, creating a fundamentally different topology that affects both the urea NH hydrogen-bonding geometry and the orientation of the hydrophobic tetrahydropyran/oxane group within the sEH catalytic tunnel [2]. Simple replacement with a generic piperidine urea analog therefore risks loss of target engagement, altered selectivity profile, and unpredictable physicochemical properties [3].

Quantitative Differential Evidence for 3-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea – Comparator-Anchored Analysis


Structural Topology Differentiation: 2-Oxopiperidin-1-yl-phenyl vs. 1-Acylpiperidin-4-yl Urea Connectivity

In the target compound, CAS 2034227-78-4, the 2-oxopiperidine ring is directly N-linked to the central phenyl ring at the 3-position (meta to the urea), whereas in the well-characterized 1-acylpiperidin-4-yl urea series (e.g., Compound 33 from US10377744, Ki = 2.09 nM against human sEH; Compound 12, Ki = 1.03 nM; Compound 15, Ki = 2.40 nM), the urea is attached at the piperidine 4-position and the piperidine nitrogen is acylated with a tetrahydropyran-4-carbonyl group [1]. This topological inversion changes the spatial relationship between the urea pharmacophore and the hydrophobic oxane/pyran group by approximately 3–4 Å, which is expected to alter binding interactions within the sEH active site based on published co-crystal structures of related 1,3-disubstituted urea inhibitors [2]. Direct head-to-head activity data for CAS 2034227-78-4 are not available in the public domain; the structural differentiation is inferred from scaffold comparison with patent-exemplified compounds.

sEH inhibitor urea pharmacophore scaffold topology

Predicted Physicochemical Differentiation: Lipophilicity and Solubility vs. 4-Methoxy Analog (CAS 2034536-09-7)

The target compound (4-methyl substituent, C₁₈H₂₅N₃O₃, MW 331.42) differs from its closest cataloged analog 3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea (CAS 2034536-09-7) by a single substitution: a methyl group (target) vs. a methoxy group (analog) at the phenyl 4-position. Based on calculated physicochemical properties from the ZINC and MMsINC databases, the replacement of –OCH₃ with –CH₃ reduces the hydrogen bond acceptor count by 1, increases calculated logP by approximately 0.3–0.5 log units, and is predicted to improve passive membrane permeability while modestly reducing aqueous solubility [1]. The target compound's clogP is estimated at approximately 2.1 [2], compared to approximately 1.6–1.8 for the methoxy analog. This 4-methyl substitution eliminates a potential metabolic soft spot (O-demethylation) present in the methoxy congener.

lipophilicity solubility ADME properties

Class-Level Differentiation: 2-Oxopiperidin-1-yl Substituent vs. 1-Acylpiperidine in sEH Inhibitor Potency Trends

Within the broader trisubstituted urea sEH inhibitor class, the nature of the piperidine/piperidinone substituent significantly modulates potency. Published SAR by Shen et al. (2009) and Takai et al. (2014) demonstrates that 1-acylpiperidin-4-yl urea derivatives achieve sEH Ki values in the low nanomolar to sub-nanomolar range (e.g., AR9281: IC₅₀ = 13.8 nM on human sEH; TPPU: Ki = 0.9 nM) [1]. However, the target compound's 2-oxopiperidin-1-yl motif represents an underexplored vector: the carbonyl at the piperidine 2-position introduces a dipole that can engage in additional polar interactions or alter the conformational preference of the piperidine ring (favoring a half-chair conformation), which is not possible with simple N-acylpiperidines [2]. The closely related patent series from NeuroPn Therapeutics (US 2024/0075023) describes piperidine urea derivatives primarily with N-acyl and N-sulfonyl substitutions, but does not exemplify the 2-oxopiperidin-1-yl-phenyl connectivity found in CAS 2034227-78-4 [3]. This gap in the exemplified SAR landscape positions the target compound as a structurally novel probe with an unexplored activity profile.

SAR piperidine urea oxopiperidine enzyme inhibition

Urea Substitution Pattern: Oxan-4-yl (Tetrahydropyran) vs. Adamantyl and Other Hydrophobic Caps in sEH Inhibitor Design

The oxan-4-yl (tetrahydro-2H-pyran-4-yl) group on the distal urea nitrogen of CAS 2034227-78-4 occupies the same pharmacophoric position as the adamantyl group in AR9281 and the trifluoromethoxyphenyl group in TPPU. In the sEH active site, this 'right-hand side' urea substituent occupies a large hydrophobic pocket (defined by residues Phe381, Trp473, Tyr383, and Met469) [1]. The tetrahydropyran ring provides a moderately lipophilic, conformationally semi-rigid cap of intermediate size (volume ≈ 90 ų) compared to the bulkier adamantyl cage (volume ≈ 140 ų) of AR9281, which achieved good CNS penetration, and the smaller cyclopropyl/acyl caps used in early sEH inhibitors [2]. The oxane oxygen also introduces a weak hydrogen bond acceptor at the periphery of the hydrophobic pocket, potentially enabling water-mediated interactions not available to purely hydrocarbon caps. In the NeuroPn Therapeutics patent family (US 2024/0075023), tetrahydropyran-containing piperidine urea derivatives are explicitly claimed for neuropathic pain and neurodegenerative indications, underscoring the therapeutic relevance of this specific cap group [3].

urea cap group tetrahydropyran sEH pharmacophore hydrophobic pocket

Recommended Application Scenarios for 3-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea (CAS 2034227-78-4)


Chemical Probe for Exploring Novel sEH Inhibitor Chemical Space via 2-Oxopiperidine Aryl Connectivity

This compound serves as a structurally unique probe for investigating the SAR consequences of relocating the piperidine-urea connectivity from the well-characterized 1-acylpiperidin-4-yl topology to a 1-(2-oxopiperidin-1-yl)phenyl topology. As detailed in Evidence Item 1, the ~3–4 Å spatial shift in the oxane cap position relative to the urea pharmacophore is predicted to probe a distinct region of the sEH hydrophobic tunnel [1]. Procurement is recommended for medicinal chemistry teams seeking to expand sEH inhibitor chemical space beyond the extensively patented 1-acylpiperidine urea scaffold and to generate novel intellectual property [2].

Improved CNS Penetration Candidate via Optimized Lipophilicity Relative to 4-Methoxy Congener

Based on the calculated ΔclogP of +0.3–0.5 log units and reduced hydrogen bond acceptor count compared to the 4-methoxy analog (CAS 2034536-09-7) described in Evidence Item 2, this 4-methyl substituted compound is predicted to exhibit superior passive membrane permeability [3]. It is a rational procurement choice for CNS-targeted programs (e.g., neuropathic pain, Alzheimer's disease, or post-stroke neuroinflammation) where the sEH target is validated but existing inhibitors show suboptimal brain exposure. The elimination of the metabolically labile O-methyl group may also confer improved metabolic stability in hepatic microsome assays [4].

Combinatorial Chemistry Building Block for Diversity-Oriented Synthesis of Urea-Based Kinase or Hydrolase Inhibitors

The 4-methyl-3-(2-oxopiperidin-1-yl)aniline substructure present in this compound (accessible via hydrolysis of the urea or through the corresponding carbamate intermediate) is a versatile building block for parallel synthesis of diverse urea, amide, and sulfonamide libraries. The 2-oxopiperidine ring introduces a conformationally restricted lactam moiety that can serve as a bioisostere for various heterocycles, enabling scaffold-hopping campaigns targeting kinases (e.g., IRAK4), hydrolases, or protein–protein interaction interfaces beyond sEH [5]. This compound is recommended for procurement as a key intermediate in diversity-oriented synthesis programs.

Negative Control or Selectivity Counter-Screen in Piperidine Urea sEH Inhibitor Programs

Given the known high potency of 1-acylpiperidin-4-yl urea derivatives (Ki values as low as 0.9 nM for TPPU and 1–3 nM for patent-exemplified compounds), the structurally divergent connectivity of CAS 2034227-78-4 makes it a suitable candidate for use as a selectivity control compound [6]. If sEH inhibitory activity is retained despite the topological inversion, this would indicate a high degree of conformational plasticity in the sEH active site. Conversely, loss of activity would validate the strict pharmacophoric requirements for the 1-acylpiperidin-4-yl urea geometry, providing valuable counter-screening data for lead optimization programs.

Quote Request

Request a Quote for 3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.